

2-Amino-4-nitro-5-methoxybenzoic acid potential applications in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-nitro-5-methoxybenzoic Acid

Cat. No.: B112209

[Get Quote](#)

An In-depth Technical Guide on the Potential Applications of **2-Amino-4-nitro-5-methoxybenzoic Acid** in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of **2-Amino-4-nitro-5-methoxybenzoic acid** as a valuable scaffold in medicinal chemistry. While direct research on this specific molecule is limited, its structural similarity to key intermediates in the synthesis of targeted therapies provides a strong basis for its potential applications. This document outlines its predicted physicochemical properties, proposes synthetic pathways for its utilization, and discusses its potential role in the development of novel therapeutic agents, particularly kinase inhibitors.

Physicochemical and Spectral Data

Quantitative data for **2-Amino-4-nitro-5-methoxybenzoic acid** is not extensively available in public databases. The following table presents known and predicted data for the compound.

Property	Value	Source
CAS Number	196194-99-7	[1] [2]
Molecular Formula	C ₈ H ₈ N ₂ O ₅	[1] [2]
Molecular Weight	212.16 g/mol	[1] [2]
Boiling Point	470.8 °C at 760 mmHg	[1]
Density	1.514 g/cm ³	[1]
Flash Point	238.5 °C	[1]
Appearance	Predicted: Yellow to orange solid	Inferred from analogous compounds

Synthetic Utility and Potential Applications

2-Amino-4-nitro-5-methoxybenzoic acid is a highly functionalized aromatic compound that can serve as a key starting material in multi-step organic synthesis. The presence of an amino, a methoxy, a nitro, and a carboxylic acid group offers multiple reaction sites for chemical modifications. This functional group arrangement makes it an attractive scaffold for constructing diverse molecular architectures, particularly heterocyclic systems of medicinal importance.

A primary potential application of this compound is in the synthesis of quinazoline-based kinase inhibitors. The closely related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a known precursor in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[\[3\]](#)[\[4\]](#)[\[5\]](#) Gefitinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[\[4\]](#) By analogy, **2-Amino-4-nitro-5-methoxybenzoic acid** could be a key building block for similar quinazolinone-based inhibitors.

The proposed synthetic utility involves a multi-step process where the nitro group is reduced, and the resulting diamine is cyclized to form the quinazolinone core.

Logical Workflow for Drug Discovery

The following diagram illustrates a logical workflow for the utilization of **2-Amino-4-nitro-5-methoxybenzoic acid** in a drug discovery program, leading to the synthesis of a potential quinazolinone-based kinase inhibitor.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the utilization of **2-Amino-4-nitro-5-methoxybenzoic acid** in a drug discovery program.

Experimental Protocols

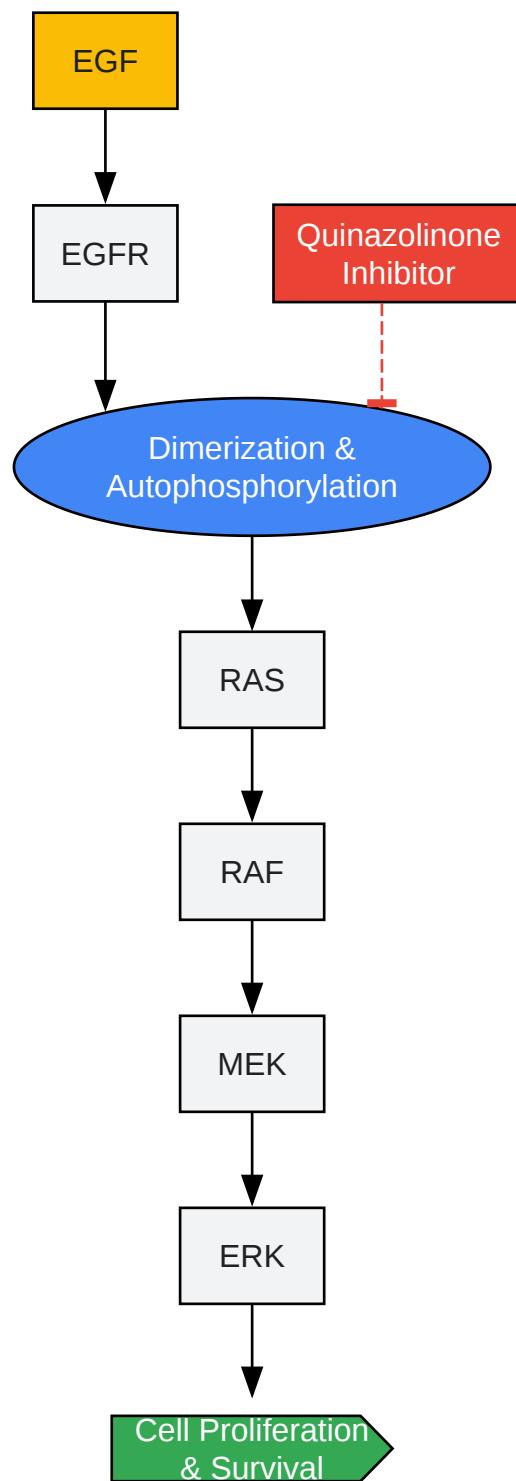
The following are proposed experimental protocols for key transformations of **2-Amino-4-nitro-5-methoxybenzoic acid**, adapted from methodologies for analogous compounds.

Step 1: Reduction of the Nitro Group

A crucial step is the selective reduction of the nitro group to an amine, yielding a diamino benzoic acid derivative. This transformation is critical for the subsequent cyclization to form a quinazolinone ring system. A common and effective method for this reduction is the use of tin(II) chloride in an acidic medium.[3]

Parameter	Description
Starting Material	2-Amino-4-nitro-5-methoxybenzoic acid
Reagents	Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), Concentrated hydrochloric acid (HCl), Ethanol
Procedure	<ol style="list-style-type: none">1. Suspend 2-Amino-4-nitro-5-methoxybenzoic acid (1.0 eq) in ethanol in a round-bottom flask.2. Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.3. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).4. After completion, cool the reaction mixture to room temperature.5. Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is basic (pH 8-9).6. Extract the aqueous layer with ethyl acetate.7. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-Diamino-5-methoxybenzoic acid.
Purification	The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of the Quinazolinone Core


This step involves the cyclization of the resulting diamino benzoic acid with a one-carbon source, such as formamide, to construct the quinazolinone core.^[4]

Parameter	Description
Starting Material	2,4-Diamino-5-methoxybenzoic acid
Reagents	Formamide, Ammonium formate (optional, as a catalyst)
Procedure	<ol style="list-style-type: none">1. In a round-bottom flask, heat a mixture of 2,4-Diamino-5-methoxybenzoic acid (1.0 eq) and formamide (excess) to reflux (approximately 180-200 °C).2. Maintain the reaction at this temperature for 4-6 hours, monitoring by TLC.3. After the reaction is complete, cool the mixture to room temperature.4. Add water to the reaction mixture to precipitate the product.5. Collect the solid by filtration, wash with water, and dry under vacuum to obtain 7-Amino-6-methoxyquinazolin-4(3H)-one.
Purification	The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Potential Pharmacological Target: EGFR Signaling Pathway

Given that derivatives of the analogous benzonitrile are potent EGFR inhibitors, it is plausible that compounds synthesized from **2-Amino-4-nitro-5-methoxybenzoic acid** would also target the EGFR signaling pathway. This pathway is crucial in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a key target for the development of cancer therapeutics.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the EGFR signaling pathway and the site of action for a potential quinazolinone-based inhibitor.

Conclusion

2-Amino-4-nitro-5-methoxybenzoic acid represents a promising, yet underexplored, scaffold for the synthesis of medicinally relevant compounds. Its structural features suggest a significant potential as a precursor for quinazolinone-based kinase inhibitors, analogous to the established role of similar benzonitrile derivatives in the synthesis of drugs like Gefitinib. The proposed synthetic routes and workflows in this guide provide a foundational framework for researchers to explore the derivatization of this compound and to evaluate its potential in developing novel targeted therapies. Further investigation into the synthesis and biological activity of its derivatives is warranted to fully elucidate its value in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 196194-99-7,2-Amino-4-nitro-5-methoxybenzoic Acid | lookchem [lookchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Amino-4-nitro-5-methoxybenzoic acid potential applications in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112209#2-amino-4-nitro-5-methoxybenzoic-acid-potential-applications-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com